N-Succinimidyloxycarbonylundecyl Methanethiosulfonate
Description
Synthesis Analysis
The synthesis of related compounds, such as N-succinimidyl 3-(2-pyridyldithio)propionate and N-succinimidyl esters, involves reactive ester groups capable of acylating amino groups under mild conditions. For example, N-succinimidyl esters have been synthesized from chloromercuribenzoic acid, followed by esterification with N-hydroxysuccinimide and exchange with radioactive iodine, showcasing a method that might be adaptable for N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (Freud, Canfi, & Zafran, 1992).
Molecular Structure Analysis
The molecular structure of compounds similar to N-Succinimidyloxycarbonylundecyl Methanethiosulfonate, such as methyl methanethiosulfonate, has been explored through methods like electron-diffraction, supplemented by computational techniques. These studies reveal preferred conformations and insights into rotational barriers and vibrational properties, which are crucial for understanding the reactivity and interaction of these compounds with biomolecules (Tuttolomondo et al., 2007).
Chemical Reactions and Properties
N-Succinimidyloxycarbonylundecyl Methanethiosulfonate and its analogs engage in a variety of chemical reactions, including acylation of amino groups and thiolation of proteins. These reactions are pivotal for creating cross-links between proteins or attaching probes for biochemical analysis. The reactivity under mild conditions and the ability to undergo specific reactions with functional groups in proteins underscore their utility in bioconjugation and labeling studies (Carlsson, Drevin, & Axén, 1978).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, stability, and reactivity, are essential for their application in biological systems. For instance, the stability of N-succinimidyl esters in solution and their reactivity towards amino groups at physiological pH are critical parameters that determine their suitability for in vivo and in vitro experiments (Staros, 1982).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific functional groups and the ability to form stable conjugates with proteins, highlight the versatility of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate derivatives. These properties are exploited in the design of experiments to study protein function, structure, and dynamics, as well as in the development of diagnostic and therapeutic agents (Vaidyanathan & Zalutsky, 2006; 2007).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 12-methylsulfonylsulfanyldodecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO6S2/c1-26(22,23)25-14-10-8-6-4-2-3-5-7-9-11-17(21)24-18-15(19)12-13-16(18)20/h2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLAJWFTRJGENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402871 | |
Record name | N-Succinimidyloxycarbonylundecyl Methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyloxycarbonylundecyl Methanethiosulfonate | |
CAS RN |
887407-54-7 | |
Record name | N-Succinimidyloxycarbonylundecyl Methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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